Panaxytriol

Description

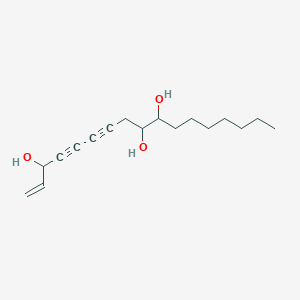

Structure

3D Structure

Properties

IUPAC Name |

heptadec-1-en-4,6-diyne-3,9,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMTXDFGHNINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007256 | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-03-6 | |

| Record name | Panaxytriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxytriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Panaxytriol: A Technical Guide to its Origins, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxytriol, a polyacetylenic fatty alcohol, is a significant bioactive compound predominantly found in processed Panax ginseng C.A. Meyer, commonly known as red ginseng. This technical guide provides an in-depth exploration of the origins, natural distribution, and biosynthetic pathways of this compound. It details comprehensive experimental protocols for its isolation and quantification from natural sources. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, specifically its role in the activation of the Nrf2 and PXR pathways, providing a basis for its potential therapeutic applications. All quantitative data are presented in structured tables, and key biological and experimental processes are visualized through detailed diagrams.

Introduction

This compound ((3R,9R,10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol) is a naturally occurring polyacetylene that has garnered significant interest within the scientific community for its diverse biological activities. It is recognized as a characteristic and active constituent of red ginseng, a form of Panax ginseng root that has been steamed and dried. The processing of fresh ginseng into red ginseng is a critical step for the formation of this compound, which is generated from the hydrolysis of the epoxy ring of panaxydol.[1][2] This guide serves as a comprehensive resource on the fundamental aspects of this compound, from its natural origins to its molecular mechanisms of action.

Natural Sources and Quantitative Distribution

This compound is primarily found in the roots of plants from the Panax genus. Its concentration is notably higher in red ginseng compared to white ginseng (air-dried root). The heat treatment involved in the production of red ginseng facilitates the conversion of other polyacetylenes, such as panaxydol, into this compound.[1][2] While the roots are the primary source, other parts of the ginseng plant and other Panax species also contain related polyacetylenes, though the specific concentration of this compound in these sources is less documented.

Table 1: Quantitative Distribution of this compound in Panax ginseng

| Plant Material | Part | Processing | This compound Concentration (mg/g) | Reference(s) |

| Panax ginseng C.A. Meyer | Root | Red Ginseng | 0.38 | [3] |

| Panax ginseng C.A. Meyer | Root | White Ginseng | 0.25 | [3] |

Further research is required to quantify this compound in other Panax species such as P. quinquefolius and P. notoginseng, as well as in other plant parts like leaves and flowers.

Biosynthesis of this compound

The biosynthesis of this compound is believed to originate from fatty acids. The proposed pathway involves the conversion of crepenynic acid through a series of desaturation and hydroxylation steps to form related polyacetylenes, which are then further metabolized. While the complete enzymatic cascade leading to this compound has not been fully elucidated, the structural similarity to fatty acids provides a strong basis for this biosynthetic origin. The final step in the formation of this compound in red ginseng is the heat-induced hydrolysis of panaxydol.

Experimental Protocols

Isolation of this compound from Red Ginseng

The following protocol outlines a general method for the isolation of this compound from red ginseng powder, based on common laboratory practices of solvent extraction and chromatography.

Methodology:

-

Extraction: Red ginseng powder is extracted with ethyl acetate at room temperature with continuous stirring for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is then subjected to silica gel column chromatography. The column is typically packed with silica gel 60 and equilibrated with a non-polar solvent such as n-hexane.

-

Elution and Fractionation: The sample is loaded onto the column and eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. Fractions are collected systematically.

-

Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing a spot corresponding to a this compound standard are pooled.

-

Final Purification: The pooled fractions are concentrated to yield purified this compound. Further purification can be achieved by recrystallization or additional chromatographic steps if necessary.

Quantification of this compound

Gas chromatography (GC) is a common method for the quantification of this compound.

Methodology:

-

Sample Preparation: A known amount of the ginseng extract is dissolved in a suitable solvent.

-

Derivatization: To improve volatility and thermal stability for GC analysis, the hydroxyl groups of this compound are derivatized, typically by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards of known concentrations.

Signaling Pathways Modulated by this compound

This compound has been shown to interact with and modulate key cellular signaling pathways, which likely underlies its observed biological activities.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, related polyacetylenes like panaxynol (B1672038) have been shown to activate the Nrf2 pathway. The proposed mechanism involves the inhibition of the Keap1-mediated ubiquitination and subsequent degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of phase II detoxifying enzymes and antioxidant proteins.

Activation of the Pregnane X Receptor (PXR) Signaling Pathway

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in sensing foreign substances (xenobiotics) and upregulating the expression of genes involved in their metabolism and detoxification, such as cytochrome P450 3A4 (CYP3A4). This compound has been demonstrated to activate PXR. Upon binding of this compound, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements (PXREs) in the promoter region of target genes, thereby inducing their transcription.

Conclusion

This compound stands out as a key bioactive constituent of red ginseng, with its formation being a direct consequence of traditional processing methods. This guide has provided a detailed overview of its natural occurrence, biosynthetic origins, and methods for its isolation and quantification. The elucidation of its roles in modulating the Nrf2 and PXR signaling pathways offers a molecular basis for its potential health benefits and provides a strong rationale for its further investigation in the context of drug discovery and development. The presented protocols and diagrams serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to (3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol (Panaxytriol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol, commonly known as panaxytriol, is a naturally occurring polyacetylene isolated from plants of the Panax genus, most notably Korean Red Ginseng (Panax ginseng). This lipophilic compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-tumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis. Mechanistic studies suggest its involvement in the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound, supported by detailed experimental protocols and data visualizations to aid in further research and drug development endeavors.

Physicochemical Properties

This compound is a C17 fatty alcohol characterized by a conjugated diacetylene system and three hydroxyl groups, which contribute to its chemical reactivity and biological functions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₃ | PubChem |

| Molecular Weight | 278.39 g/mol | PubChem |

| IUPAC Name | (3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol | PubChem |

| CAS Number | 87005-03-6 | Wikidata[1] |

| Appearance | Oily substance | ResearchGate[2] |

| Boiling Point (estimated) | 474.81 °C at 760 mm Hg | The Good Scents Company[3] |

| Water Solubility (estimated) | 18.61 mg/L at 25 °C | The Good Scents Company[3] |

| logP (o/w) (estimated) | 4.218 | The Good Scents Company[3] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

-

¹³C NMR (CDCl₃): Key chemical shifts are observed for the acetylenic carbons and carbons bearing hydroxyl groups.

-

¹H NMR: The proton NMR spectrum provides detailed information on the stereochemistry of the molecule through the chemical shifts and coupling constants of the protons adjacent to the chiral centers.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for O-H (hydroxyl), C≡C (alkyne), and C=C (alkene) stretching vibrations.[3]

-

High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the elemental composition of this compound.[3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied.

Cytotoxicity and Anti-proliferative Effects

This compound has demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.

| Cell Line | Assay | IC₅₀ (µg/mL) | Source |

| P388D1 (mouse lymphoma) | Cytotoxicity | 3.1 | Seoul National University of Science & Technology[4] |

| P388D1 (mouse lymphoma) | DNA Synthesis Inhibition | 0.7 | Seoul National University of Science & Technology[4] |

Induction of Cell Cycle Arrest

A key mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and ultimately leads to reduced cell proliferation. Treatment of P388D1 cells with this compound (5 µg/mL) resulted in a significant increase in the proportion of cells in the G2/M phase, rising from 9% to 48% after 36 hours of exposure.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of the caspase cascade. While direct studies on this compound are ongoing, related polyacetylenes like panaxydol (B150440) have been shown to induce apoptosis through an increase in intracellular calcium, activation of JNK and p38 MAPK, and the generation of reactive oxygen species (ROS).[6]

Modulation of Cellular Signaling Pathways

The induction of G2/M arrest and apoptosis by this compound involves the modulation of key regulatory proteins in these pathways.

Caption: this compound-induced signaling leading to cell cycle arrest and apoptosis.

While direct evidence for this compound is still emerging, related polyacetylenes such as panaxynol (B1672038) have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response, inducing the expression of phase II detoxifying and antioxidant enzymes. This pathway is crucial for protecting cells from oxidative stress.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound from Panax ginseng

This compound can be isolated from the roots of Korean Red Ginseng through a multi-step extraction and chromatographic process.[7]

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered roots of Panax ginseng are extracted with ethyl acetate at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of hexane (B92381) and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ value is determined.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound at a specific concentration (e.g., its IC₅₀ value) for various time points (e.g., 12, 24, 36 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion and Future Directions

(3R,9S,10S)-heptadec-1-ene-4,6-diyne-3,9,10-triol is a promising natural product with significant anti-cancer potential. Its ability to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key signaling pathways like Nrf2, makes it an attractive candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets of this compound, expanding the evaluation of its efficacy in a broader range of cancer models, including in vivo studies, and exploring its potential for combination therapy with existing anti-cancer agents. A deeper understanding of its mechanism of action will be crucial for translating this natural compound into a clinically effective therapeutic.

References

- 1. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Identification of Bitter Compounds in Ginseng (Panax ginseng C. A. Mey.) Based on Preparative High Performance Liquid Chromatography, UPLC-Q-TOF/MS and Electronic Tongue [mdpi.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Studies on the this compound of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxytriol: A Technical Guide on its Biological Activity and Therapeutic Potential

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: Panaxytriol, a naturally occurring polyacetylenic alcohol isolated from Panax ginseng, has emerged as a molecule of significant interest in pharmacology and drug development.[1][2] This technical guide synthesizes the current understanding of this compound's diverse biological activities, focusing on its potent anti-cancer, anti-inflammatory, and cytoprotective properties. Preclinical evidence demonstrates its ability to inhibit the growth of various tumor cells through mechanisms including cell cycle arrest, inhibition of DNA synthesis, and induction of mitochondrial dysfunction.[3][4][5] A key mechanism underlying its chemopreventive and cytoprotective effects is the induction of phase 2 detoxifying enzymes.[1][6] Furthermore, this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway in microglia, suggesting its potential in treating neuroinflammatory conditions.[7] It also shows promise in mitigating the severe side effects of conventional chemotherapy and radiation.[8] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this compound, positioning it as a promising candidate for further therapeutic development.

Introduction

This compound, chemically identified as (3R, 9R, 10R)-heptadeca-1-ene-4,6-diyne-3,9,10-triol, is a bioactive constituent isolated from the root of Panax ginseng C. A. Meyer.[1][9] It is one of the principal polyacetylenic alcohols responsible for some of the therapeutic effects attributed to ginseng, particularly red ginseng, where its concentration is higher compared to white ginseng.[2][5] While ginsenosides (B1230088) have traditionally been the most studied compounds from ginseng, non-saponin components like this compound are gaining recognition for their distinct and potent pharmacological activities.[1][3] This guide offers an in-depth technical examination of this compound's biological activities, its mechanisms of action, and its potential applications in oncology, inflammation, and cytoprotection, supported by quantitative data from key preclinical studies.

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, with the most extensively studied being its anti-cancer, chemopreventive, and anti-inflammatory activities.

Anti-Cancer and Cytotoxic Activity

This compound has demonstrated significant growth-inhibitory activity against a variety of tumor cell lines in vitro.[2] Early studies identified its efficacy against human gastric carcinoma (MK-1), mouse lymphoma (P388D1), and human breast carcinoma (Breast M25-SF) cells.[1][8] Its anti-cancer effects are mediated through multiple mechanisms:

-

Cell Cycle Arrest and DNA Synthesis Inhibition: this compound induces cell cycle arrest at the G2/M phase in P388D1 mouse lymphoma cells.[3][4] This arrest is coupled with a potent inhibition of DNA synthesis, indicating a direct interference with cellular proliferation machinery.[4] The cytotoxic effect is both dose- and time-dependent.[4]

-

Mitochondrial Disruption: In human breast carcinoma cells, this compound has been shown to localize to the mitochondria.[3][5] It acts by directly inhibiting cellular respiration, which disrupts the cell's energy balance and leads to ATP depletion, a critical early event in its cytotoxic action.[5]

References

- 1. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the this compound of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multifaceted cytoprotection by synthetic polyacetylenes inspired by the ginseng-derived natural product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of this compound on BV-2 microglial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Effects of Panaxytriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxytriol, a polyacetylenic compound derived from Panax ginseng, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

In vitro studies, predominantly utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, have elucidated that this compound exerts its anti-inflammatory effects primarily by targeting the NF-κB signaling cascade.[1][2] this compound has been shown to suppress the nuclear translocation of NF-κB, a critical step in the activation of this pathway.[1][2] Notably, its inhibitory action appears to be specific to the NF-κB pathway, with studies indicating a lack of significant effect on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathways.[1][2]

Quantitative Analysis of Anti-inflammatory Effects

This compound demonstrates a dose-dependent inhibition of key inflammatory mediators in LPS-stimulated BV-2 microglial cells. The following tables summarize the quantitative data on its effects on nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and pro-inflammatory cytokine mRNA levels.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| This compound Concentration (µM) | % Inhibition of NO Production (relative to LPS control) |

| Data not available in specific percentages, but studies consistently show a significant and dose-dependent suppression. | Qualitative reports indicate strong inhibition at micromolar concentrations. |

Table 2: Suppression of Inducible Nitric Oxide Synthase (iNOS) Protein Expression by this compound

| This compound Concentration (µM) | % Reduction in iNOS Protein Expression (relative to LPS control) |

| Quantitative densitometry data is not readily available, but Western blot analyses from multiple studies confirm a marked, dose-dependent decrease. | Significant reduction observed at concentrations that inhibit NO production. |

Table 3: Downregulation of Pro-inflammatory Cytokine mRNA Expression by this compound

| This compound Concentration (µM) | Target Gene | % Decrease in mRNA Expression (relative to LPS control) |

| Dose-response data is not available in precise percentages. However, studies report significant inhibition of mRNA expression for the following cytokines at effective concentrations. | TNF-α | Significant Decrease |

| IL-1β | Significant Decrease | |

| IL-6 | Significant Decrease |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for investigating the anti-inflammatory effects of this compound in vitro.

Cell Culture and LPS Stimulation

This protocol describes the culture of BV-2 microglial cells and the induction of an inflammatory response using LPS.

References

Panaxytriol as a Potent Inhibitor of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panaxytriol, a naturally occurring polyacetylene found in Panax ginseng, has emerged as a significant inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows. The primary mechanism of this compound involves the suppression of NF-κB's nuclear translocation, leading to a downstream reduction in the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines. While the qualitative inhibitory effects are well-documented, specific quantitative metrics such as IC50 values for direct NF-κB pathway inhibition are not extensively reported in the current public literature. This guide synthesizes the available information to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound and NF-κB

This compound is a bioactive lipidic alcohol with the chemical formula C17H26O3.[1][2] It is a constituent of Panax ginseng, a plant with a long history in traditional medicine.[3] The NF-κB family of transcription factors are crucial regulators of immune and inflammatory responses.[4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.

Mechanism of Action of this compound as an NF-κB Inhibitor

Current research indicates that this compound exerts its anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. The key mechanistic action identified is the suppression of the nuclear translocation of NF-κB in response to inflammatory stimuli like LPS.[1] By preventing NF-κB from entering the nucleus, this compound effectively blocks the transcription of its target genes. This leads to a significant reduction in the production of several key mediators of inflammation.

Inhibition of Downstream Pro-Inflammatory Mediators

The inhibitory action of this compound on the NF-κB pathway results in the decreased expression of several downstream targets:

-

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): this compound has been shown to suppress the LPS-induced production of nitric oxide (NO) by inhibiting the expression of iNOS protein in BV-2 microglial cells.[1]

-

Cyclooxygenase-2 (COX-2): The expression of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, is also downregulated by this compound.

-

Pro-inflammatory Cytokines: this compound inhibits the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

It is important to note that studies suggest this compound's inhibitory effect on microglia activation is independent of the Nrf2-ARE and MAPK pathways.[1]

Quantitative Data on this compound's Inhibitory Effects

Table 1: Effect of this compound on Nitric Oxide Production and iNOS Expression

| Cell Line | Stimulant | This compound Concentration | Effect on NO Production | Effect on iNOS Protein Expression | Reference |

| BV-2 microglia | LPS | Not specified | Suppressed | Inhibited the increase | [1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

| Cell Line | Stimulant | This compound Concentration | Effect on TNF-α mRNA | Effect on IL-1β mRNA | Effect on IL-6 mRNA | Reference |

| BV-2 microglia | LPS | Not specified | Inhibited | Inhibited | Inhibited | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an NF-κB inhibitor. These are generalized protocols based on standard laboratory practices.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells or RAW 264.7 murine macrophages are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for assessing the levels of total and phosphorylated IκBα and the subcellular localization of NF-κB p65.

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using image analysis software to quantify band intensities.

NF-κB Nuclear Translocation by Immunofluorescence

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or LPS as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

IKKβ Kinase Assay (In Vitro)

-

Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, a specific IKKtide substrate, and varying concentrations of this compound in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the NF-κB signaling pathway by blocking the nuclear translocation of p50/p65.

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Caption: Workflow for Immunofluorescence analysis of NF-κB nuclear translocation.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent through its potent inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for the treatment of various inflammatory conditions. However, to advance its development, further research is required to elucidate the precise molecular target of this compound within the NF-κB cascade. Specifically, in vitro kinase assays are needed to determine if this compound directly inhibits IKKβ or other upstream kinases. Furthermore, comprehensive dose-response studies are necessary to establish robust IC50 values for its inhibitory effects on NF-κB activation and downstream gene expression. Such quantitative data is critical for preclinical and clinical development. The information compiled in this guide provides a solid foundation for these future investigations into the therapeutic applications of this compound.

References

- 1. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kB Luciferase Stable RAW264.7 Cell Line [3hbiomedical.com]

Panaxytriol's Induction of Phase 2 Detoxifying Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxytriol, a polyacetylene compound found in ginseng (Panax species), has emerged as a potent inducer of phase 2 detoxifying enzymes. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and methodologies associated with this compound-mediated cytoprotection. By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, this compound stimulates the transcription of a battery of antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1). This guide consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzymatic induction, and provides detailed protocols for key experimental procedures. Furthermore, it includes visual diagrams of the core signaling pathways and experimental workflows to facilitate comprehension and replication.

Introduction

Phase 2 detoxifying enzymes are a critical component of the cellular defense system against oxidative and electrophilic stress.[1] These enzymes, which include NQO1 and HO-1, catalyze the detoxification of a wide array of xenobiotics and endogenous toxins, thereby protecting cells from damage and reducing the risk of carcinogenesis.[1] The induction of these enzymes is primarily regulated by the Nrf2-antioxidant response element (ARE) signaling pathway.[2]

This compound, a C17 polyacetylene from ginseng, has been identified as a significant inducer of phase 2 enzymes.[3][4] Its therapeutic potential in chemoprevention and mitigation of oxidative stress-related diseases is an area of active research.[5] This guide delves into the technical details of this compound's mode of action, providing researchers and drug development professionals with a comprehensive resource.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The primary mechanism by which this compound induces phase 2 enzymes is through the activation of the Nrf2-ARE pathway.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2]

This compound, and its close structural analog panaxynol, act as electrophiles that are thought to modify specific cysteine residues on Keap1.[6][7] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby initiating the transcription of phase 2 enzymes like NQO1 and HO-1.[2]

Quantitative Data on Phase 2 Enzyme Induction

Studies have quantified the potent ability of this compound to induce phase 2 enzymes, particularly NQO1. The following table summarizes the key findings from a study by Lee et al. (2009), which assayed the inducer activity of various ginseng components in Hepa1c1c7 cells.[3][4]

| Compound | Induction Potency (Units/g) | Relative Potency vs. Protopanaxadiol |

| This compound (synthetic) | 5,760,000 | ~11.5x |

| Protopanaxadiol | ~500,000 | 1x |

| Protopanaxatriol | ~500,000 | 1x |

| Korean Red Panax Ginseng Extract 1 | 76,900 | 0.15x |

| Korean Red Panax Ginseng Extract 2 | 27,800 | 0.06x |

| HT-1001 American Ginseng Extract | 15,900 | 0.03x |

| Raw American Ginseng Root | 8,700 | 0.02x |

| Pure Ginsenosides | No activity | - |

| Polysaccharide-enriched Extract | No activity | - |

Induction potency is defined as the concentration required to double the specific activity of NQO1.[3][4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the induction of phase 2 detoxifying enzymes by this compound.

NQO1 Induction Assay (Based on Lee et al., 2009)

This assay measures the enzymatic activity of NQO1 in cell lysates.

Methodology:

-

Cell Culture:

-

Culture Hepa1c1c7 murine hepatoma cells in α-MEM supplemented with 10% fetal bovine serum.

-

Plate cells in 96-well microtiter plates and grow to confluency.

-

-

Treatment:

-

Prepare serial dilutions of this compound (dissolved in DMSO) in the growth medium.

-

Expose the confluent cells to the this compound dilutions for 48 hours.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and lyse the cells by adding a solution of 0.8% digitonin (B1670571) in 2 mM EDTA (pH 7.8) and incubating for 10 minutes at 37°C.

-

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture containing Tris-HCl (25 mM, pH 7.4), BSA (0.67 mg/mL), FAD (5 µM), glucose-6-phosphate (1 mM), yeast glucose-6-phosphate dehydrogenase (2 units/mL), NADP+ (30 µM), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT; 0.2 mM), and menadione (B1676200) (50 µM).

-

Add the cell lysate to the reaction mixture.

-

Measure the rate of MTT reduction spectrophotometrically at 610 nm.

-

-

Protein Quantification:

-

Determine the total protein concentration in parallel wells using a crystal violet staining assay.

-

-

Data Analysis:

-

Calculate the specific activity of NQO1 and determine the concentration of this compound required to double the specific activity compared to vehicle-treated controls.

-

Western Blot for HO-1 and Nrf2

This protocol is for determining the protein levels of HO-1 and the nuclear translocation of Nrf2.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2 or RAW 264.7 macrophages) at an appropriate density.

-

Treat cells with desired concentrations of this compound for various time points (e.g., 4, 8, 12, 24 hours).

-

-

Protein Extraction:

-

Total Protein (for HO-1): Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear/Cytoplasmic Fractionation (for Nrf2): Use a commercial nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-HO-1, anti-Nrf2, anti-β-actin, anti-Lamin B) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate and an imaging system.

-

-

Densitometric Analysis:

-

Quantify band intensities and normalize to the respective loading controls (β-actin for total/cytoplasmic lysates, Lamin B for nuclear lysates).

-

Quantitative Real-Time PCR (qPCR) for Phase 2 Enzyme Gene Expression

This method quantifies the mRNA levels of genes such as HMOX1 (for HO-1) and NQO1.

Methodology:

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for Western blotting.

-

-

RNA Isolation:

-

Isolate total RNA from cells using a commercial RNA isolation kit (e.g., TRIzol or column-based kits).

-

-

Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix, cDNA template, and gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HepG2) in a multi-well plate.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for a specified period (e.g., 12-24 hours).

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse using a passive lysis buffer.

-

Measure the firefly luciferase activity (driven by ARE) and Renilla luciferase activity (for normalization) using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over vehicle-treated control cells.

-

Conclusion

This compound is a potent natural compound that induces the expression of phase 2 detoxifying enzymes through the robust activation of the Nrf2-ARE signaling pathway. Its high induction potency for NQO1, as demonstrated in quantitative assays, underscores its potential as a chemopreventive agent and a modulator of cellular redox homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cytoprotective effects of this compound and related polyacetylenes. Future studies should aim to fully characterize the spectrum of phase 2 enzymes induced by this compound and to validate its efficacy in preclinical models of diseases associated with oxidative stress.

References

- 1. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer and potential chemopreventive actions of ginseng by activating Nrf2 (NFE2L2) anti-oxidative stress/anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review paper Immunotropic and anti-tumor effects of plant adaptogens. I. Panax ginseng [ceji.termedia.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of Panaxytriol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxytriol, a polyacetylenic alcohol isolated from Panax ginseng C.A. Meyer, has emerged as a compound of significant interest within the scientific community due to its potent biological activities, particularly its anti-tumor properties. First identified in the early 1980s, this lipophilic constituent of ginseng has been the subject of numerous studies aimed at elucidating its discovery, mechanism of action, and therapeutic potential. This technical guide provides a comprehensive overview of the history of this compound, detailing its isolation and structural elucidation, summarizing key quantitative data on its biological activity, and presenting detailed experimental protocols for its study. Furthermore, this guide visualizes the known and proposed signaling pathways through which this compound exerts its cellular effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Discovery and History

The journey of this compound's discovery is rooted in the long-standing traditional use of Panax ginseng (Korean Red Ginseng) in Asian medicine.[1] While the initial focus of ginseng research was on the water-soluble saponin (B1150181) glycosides known as ginsenosides, later investigations turned to the lipophilic components of the plant.[2][3]

In 1983, this compound was first isolated from red ginseng.[4] Subsequent research in the late 1980s and early 1990s further characterized it as a cell growth inhibitory substance.[2][5] These pioneering studies identified this compound as heptadeca-1-ene-4,6-diyne-3,9,10-triol and laid the groundwork for future investigations into its anti-cancer potential.[2] The absolute stereostructure of the naturally occurring this compound was later confirmed as (3R, 9R, 10R)-heptadec-1-ene-4,6-diyne-3,9,10-triol through total synthesis.

Experimental Protocols

Isolation and Purification of this compound from Panax ginseng

The initial isolation of this compound was achieved through a series of extraction and chromatographic steps. The following is a generalized protocol based on early reports:[2]

Objective: To isolate this compound from dried Panax ginseng root powder.

Materials:

-

Dried root powder of Panax ginseng C.A. Meyer

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Extraction: The dried root powder of Panax ginseng is extracted with ethyl acetate. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a residue.

-

Silica Gel Column Chromatography:

-

A glass column is packed with silica gel suspended in a non-polar solvent (e.g., n-hexane).

-

The concentrated ethyl acetate extract residue is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The fraction containing the anti-tumor activity is collected.

-

-

Fraction Monitoring and Purification: The fractions are monitored for their biological activity (e.g., cell growth inhibition). Active fractions are pooled and may be subjected to further rounds of silica gel column chromatography with different solvent systems to achieve higher purity.

-

Final Purification: The final purification of this compound is typically achieved through repeated chromatography until a pure compound is obtained, as confirmed by analytical techniques such as TLC or HPLC.

Structural Elucidation

The structure of the isolated this compound was determined using a combination of spectroscopic techniques:[2][5]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl (-OH) and alkyne (C≡C) groups.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the number and types of protons and their connectivity within the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To determine the number and types of carbon atoms in the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition of the compound.

Quantitative Analysis by Gas Chromatography (GC)

The quantification of this compound in ginseng samples can be performed using gas chromatography with flame ionization detection (GC-FID).[2]

Procedure:

-

Sample Preparation: A known amount of dried ginseng powder is extracted with a suitable solvent.

-

Derivatization: The hydroxyl groups of this compound are derivatized to form trimethylsilyl (B98337) (TMS) ethers. This is a crucial step to increase the volatility and thermal stability of the compound for GC analysis.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column and a flame ionization detector. The amount of this compound is determined by comparing the peak area with that of a known standard.

Quantitative Data on Biological Activity

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| P388D1 (Mouse Lymphoma) | Cytotoxicity | 3.1 | [4] |

| P388D1 (Mouse Lymphoma) | DNA Synthesis Inhibition | 0.7 | [4] |

Table 1: In Vitro Anti-tumor Activity of this compound

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| C57BL/6 Mice | B16 Melanoma | 40 mg/kg this compound (intramuscularly) | Significant tumor growth delay (p < 0.01) | [5] |

Table 2: In Vivo Anti-tumor Activity of this compound

| Ginseng Type | This compound Content (mg/g) | Reference |

| Red Ginseng | 0.38 | [2] |

| White Ginseng | 0.25 | [2] |

Table 3: this compound Content in Panax ginseng

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are attributed to its ability to modulate several key cellular signaling pathways. While the precise mechanisms are still under investigation, current evidence points to its involvement in cell cycle regulation, apoptosis, and cellular defense mechanisms.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. Studies have demonstrated that this compound can arrest cells in the G2/M phase of the cell cycle.[4] This arrest is associated with the modulation of key cell cycle regulatory proteins.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

In addition to cell cycle arrest, this compound and related polyacetylenes can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs).

Caption: Proposed apoptotic pathway induced by this compound.

Activation of the Nrf2-Mediated Antioxidant Response

This compound has been reported to induce phase 2 chemoprotective enzymes. This is a crucial cellular defense mechanism against oxidative stress and carcinogens. The master regulator of this response is the transcription factor Nrf2. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to inducers like this compound, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying genes.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Conclusion

This compound, a unique polyacetylene from Panax ginseng, represents a promising natural product with well-documented anti-tumor activities. Its discovery and subsequent investigation have provided valuable insights into the potential of non-saponin constituents of ginseng in cancer research. The experimental protocols and quantitative data summarized in this guide offer a practical resource for researchers. Furthermore, the elucidation of its effects on key signaling pathways, including cell cycle control, apoptosis, and the Nrf2-mediated antioxidant response, opens new avenues for the development of novel cancer therapeutics and chemopreventive agents. Further research is warranted to fully delineate the molecular targets of this compound and to explore its clinical potential in oncology.

References

- 1. Panaxydol induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panaxydol Derived from Panax ginseng Inhibits G1 Cell Cycle Progression in Non-small Cell Lung Cancer via Upregulation of Intracellular Ca2+ Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Panaxytriol and its Derivatives: A Technical Guide to Structure-Activity Relationships for Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxytriol, a naturally occurring polyacetylenic alcohol isolated from the roots of Panax ginseng, has garnered significant attention in oncological research for its potent anti-tumor properties.[1] This C17 polyacetylene has demonstrated growth-inhibitory activity against a range of tumor cell lines, including human gastric carcinoma, breast carcinoma, and melanoma.[2][3] The mechanism of action for this compound and its derivatives is believed to involve the induction of phase 2 chemoprotective enzymes, which play a crucial role in detoxifying reactive oxygen species and carcinogens.[1][2][4] Through synthetic modifications, researchers have developed analogs with enhanced potency and reduced toxicity, highlighting the potential of this scaffold in the development of novel cancer therapeutics.[1][4] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound and its derivatives, detailed experimental protocols for assessing their activity, and an exploration of the key signaling pathways involved in their mechanism of action.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and its key derivatives against various human cancer cell lines. The data highlights the critical role of specific structural modifications in enhancing anticancer potency.

| Compound | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (PXT) | Natural Product | CCRF-CEM (Leukemia) | 5.0 | [4] |

| A2780 (Ovarian) | > 50 | [2] | ||

| SKOV3 (Ovarian) | > 50 | [2] | ||

| This compound Acetonide (PXTA) | C9-C10 diol protected as acetonide | CCRF-CEM (Leukemia) | 2.3 | [4] |

| PXTA Isomer (PXTAI) | C3 epimer of PXTA | CCRF-CEM (Leukemia) | 0.48 | [4] |

| PXTAEI | Ethyl group at C1-C2 of PXTAI | CCRF-CEM (Leukemia) | 2.0 | [4] |

| Panaquinquecol 4 | Related natural polyacetylene | A2780 (Ovarian) | 7.60 | [2] |

| SKOV3 (Ovarian) | 27.53 | [2] | ||

| Acetylpanaxydol | Related natural polyacetylene | A2780 (Ovarian) | 16.21 | [2] |

| SKOV3 (Ovarian) | 35.18 | [2] | ||

| Panaxynol | Related natural polyacetylene | HL-60 (Leukemia) | Not specified, but showed dose-dependent inhibition | [2][4] |

| Panaxydol | Related natural polyacetylene | HL-60 (Leukemia) | Not specified, but showed dose-dependent inhibition | [2][4] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

-

Cell Seeding:

-

Harvest cancer cells (e.g., A2780, SKOV3) and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Incubation and Formazan (B1609692) Solubilization:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with this compound or its derivatives at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Data analysis will differentiate four cell populations:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Anti-Angiogenesis Assessment: HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[10][11][12][13]

-

Plate Coating:

-

Thaw Matrigel or a similar basement membrane extract on ice.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a serum-free or low-serum medium.

-

Seed 1-2 x 10⁴ HUVECs in 100 µL of medium onto the solidified Matrigel.

-

Add this compound or its derivatives at various concentrations to the wells. Include a vehicle control and a positive control (e.g., Suramin).

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

For quantification, the cells can be stained with Calcein AM, a fluorescent dye that stains viable cells.

-

-

Data Analysis:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Calculate the percentage of inhibition of tube formation relative to the vehicle control.

-

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the proposed mechanism of action.

Experimental Workflow for SAR Studies

The following workflow outlines the general process for conducting structure-activity relationship studies of this compound derivatives.

Caption: Workflow for this compound derivative synthesis, screening, and optimization.

This compound's Proposed Mechanism of Action via Nrf2 Activation

This compound is thought to activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Inhibition of the NF-κB Signaling Pathway

Some evidence suggests that this compound and related compounds can inhibit the pro-inflammatory and pro-survival NF-κB pathway.[14][15][16][17][18]

Caption: Inhibition of NF-κB signaling by this compound.

Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation and apoptosis, and may be a target of this compound's action.[19][20][21][22][23]

Caption: Potential modulation of the MAPK pathway by this compound.

Conclusion

This compound and its synthetic derivatives represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship data clearly indicate that modifications to the this compound scaffold, particularly at the C3 and C9-C10 positions, can significantly enhance cytotoxic activity. The primary mechanism of action appears to be multifaceted, involving the activation of the Nrf2-mediated antioxidant response and the inhibition of pro-survival pathways such as NF-κB. The potential modulation of the MAPK pathway further highlights the complex interplay of these compounds with cellular signaling networks. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this intriguing class of natural product derivatives. Future research should focus on in vivo efficacy studies of the most potent analogs and further elucidation of their molecular targets to advance these compounds towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. lonza.picturepark.com [lonza.picturepark.com]

- 14. Spongiatriol inhibits nuclear factor kappa B activation and induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. vjoncology.com [vjoncology.com]

- 22. mdpi.com [mdpi.com]

- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Evidence for the Therapeutic Potential of Panaxytriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing in vivo evidence supporting the therapeutic effects of Panaxytriol, a naturally occurring polyacetylene compound isolated from Panax ginseng. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed look at the preclinical data, experimental methodologies, and underlying mechanisms of action.

Antitumor Effects

This compound has demonstrated significant antitumor activity in preclinical animal models. The primary evidence points towards its ability to inhibit the growth of melanoma cells.

Quantitative Data Summary

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Statistical Significance | Reference |

| C57BL/6 Mice | B16 Melanoma | Intramuscular | 40 mg/kg | Significant tumor growth delay | p < 0.01 | [1] |

Experimental Protocol: Antitumor Efficacy in a Murine Melanoma Model

Objective: To evaluate the in vivo antitumor efficacy of this compound against transplanted B16 melanomas in mice.[1]

Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

Tumor Cell Line:

-

B16 Melanoma

Methodology:

-

Tumor Cell Implantation: B16 melanoma cells were transplanted into C57BL/6 mice. The specific number of cells and the site of implantation are not detailed in the available abstract.

-

Treatment: this compound was administered intramuscularly at a dosage of 40 mg/kg. The treatment schedule (e.g., frequency, duration) is not specified in the abstract.

-

Outcome Assessment: Tumor growth was monitored over time. The primary endpoint was the delay in tumor growth in the this compound-treated group compared to a control group.

Proposed Signaling Pathway: Induction of Chemoprotective Enzymes

This compound's antitumor effects are partly attributed to its ability to induce phase 2 chemoprotective enzymes.[2][3] This is a crucial mechanism for cellular defense against carcinogenic and cytotoxic agents. The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is central to this process.

References

- 1. [Cell growth inhibitory substance isolated from Panax ginseng root: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Cellular Mechanisms of Panaxytriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxytriol, a naturally occurring polyacetylenic compound isolated from Panax ginseng, has garnered significant attention for its potent anti-tumor and anti-inflammatory properties.[1] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on various cell signaling pathways. It consolidates quantitative data on its cytotoxic effects and impact on cell cycle progression, details the experimental protocols used for these assessments, and visualizes the complex signaling cascades using standardized diagrams. The information presented herein is intended to serve as a critical resource for researchers and professionals involved in oncology and anti-inflammatory drug discovery and development.

Core Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to interact with and modulate multiple critical intracellular signaling pathways. Its primary mechanisms of action include the induction of cell cycle arrest, suppression of pro-inflammatory responses, and potential induction of apoptosis, alongside chemopreventive activities.

Anti-inflammatory Effects via NF-κB Pathway Inhibition